![molecular formula C14H10Cl3NOS B5814000 N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)
N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide, also known as CPDT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thioacetamide class of compounds and is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of this pathway leads to the reduction of pro-inflammatory cytokine production. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular detoxification.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to reduce oxidative stress and prevent neuronal cell death, leading to its potential use in the treatment of neurological disorders. Furthermore, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific enzymes and signaling pathways targeted by this compound, which can provide insight into its mechanism of action. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of this compound-based diagnostic tools for the detection of cancer and other diseases is an area of research that has great potential.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide involves the reaction of 2,5-dichlorothiophenol with 3-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized by various researchers to obtain high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(2,5-dichlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-2-1-3-11(6-9)18-14(19)8-20-13-7-10(16)4-5-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOMNHDEVCGTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

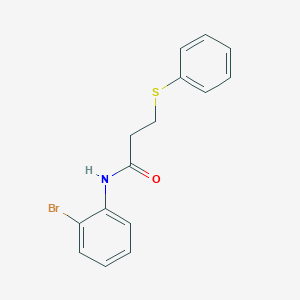
![N-cyclohexyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5813926.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5813945.png)
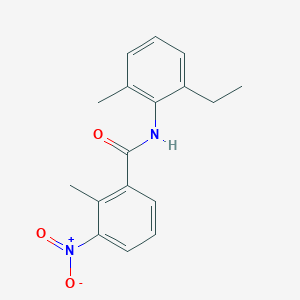
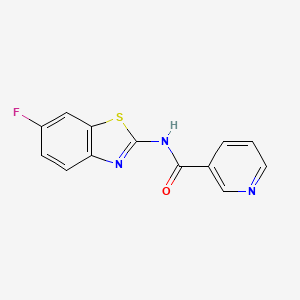
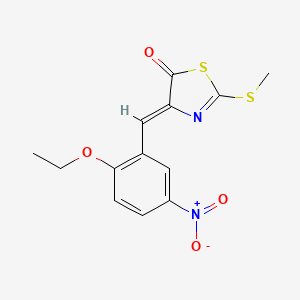
![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)
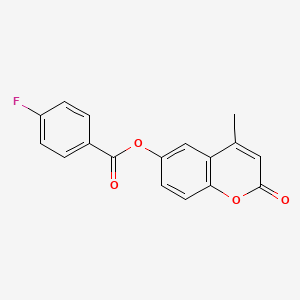
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)


